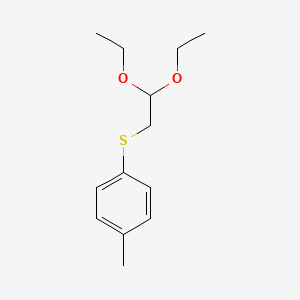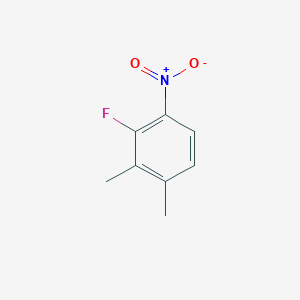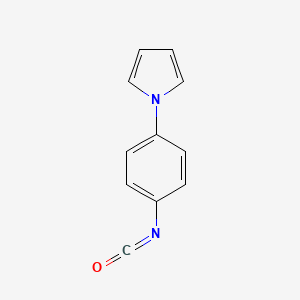
Propoxyphenyl thiohomosildenafil
Descripción general
Descripción
Propoxyphenyl thiohomosildenafil is a sildenafil analogue . It was found in an herbal product and isolated by semi-preparative high-performance liquid chromatography (HPLC) . The structure is similar to that of thiohomosildenafil, except that the ethoxy group attached to the phenyl ring is substituted for a propoxy group . It was assigned as 5-[2-propoxy-5-(4-ethylpiperazin-4-ylsulfonyl)phenyl]-3-methyl-1-n-propyl-4,5,dihydro-1H-pyrazole[7,1,d]pyrimidin-4-thione .
Molecular Structure Analysis
The molecular formula of Propoxyphenyl thiohomosildenafil is C24H34N6O3S2 . An [M + H] (+) ion at m/z 519.22 was detected by mass spectrometry corresponding to this empirical formula .
Physical And Chemical Properties Analysis
The physical and chemical properties of Propoxyphenyl thiohomosildenafil include a density of 1.4±0.1 g/cm3, a boiling point of 690.8±65.0 °C at 760 mmHg, and a flash point of 371.6±34.3 °C . It has a molar refractivity of 141.7±0.5 cm3, and a molar volume of 382.9±7.0 cm3 .
Aplicaciones Científicas De Investigación
Identification and Characterization in Herbal Products
Propoxyphenyl thiohomosildenafil, a sildenafil analogue, has been identified in herbal products. This analogue was isolated using high-performance liquid chromatography (HPLC) and characterized through various spectroscopic methods. It differs from thiohomosildenafil by having a propoxy group instead of an ethoxy group attached to the phenyl ring. This compound is notable for its presence in herbal supplements marketed for sexual performance enhancement (Kim et al., 2013) (Balayssac et al., 2012).
Detection in Health Supplements
The presence of propoxyphenyl thiohomosildenafil and its analogues has been detected in various health supplements. High-resolution mass spectrometry and other analytical techniques have been utilized for their detection and structural elucidation. These findings highlight the importance of rigorous testing of health supplements for unapproved and potentially harmful substances (Kee et al., 2012) (Han et al., 2014).
Analytical Method Development
Research has been conducted to develop analytical methods for the detection of propoxyphenyl thiohomosildenafil and its analogues in lifestyle products. Techniques such as high-performance thin-layer chromatography (HPTLC) have been proposed for effective screening, which is crucial for ensuring the safety and integrity of various consumer products (Do et al., 2015).
Structural Elucidation
The structural elucidation of propoxyphenyl thiohomosildenafil and related analogues has been a significant area of research. High-resolution Orbitrap mass spectrometry and other advanced techniques have been employed to determine their structures, contributing to the understanding of these compounds and their potential implications (Kee et al., 2014).
Mecanismo De Acción
Target of Action
Propoxyphenyl thiohomosildenafil is a synthetic chemical compound that is intricately linked to the modulation of phosphodiesterase type 5 (PDE5) enzymes . PDE5 enzymes are primarily found in the smooth muscle of the corpus cavernosum, vascular and visceral smooth muscle, skeletal muscle, platelets, kidney, lung, and cerebellum.
Mode of Action
As a derivative closely related to sildenafil, the molecular architecture of propoxyphenyl thiohomosildenafil allows it to serve as a potent inhibitor of PDE5 . By inhibiting PDE5, this compound prevents the breakdown of cyclic guanosine monophosphate (cGMP), leading to increased cGMP levels . This increase in cGMP levels results in smooth muscle relaxation and increased blood flow in certain areas of the body.
Biochemical Pathways
The primary biochemical pathway affected by propoxyphenyl thiohomosildenafil is the cGMP pathway . The inhibition of PDE5 leads to an increase in cGMP levels. cGMP is a crucial second messenger in the nitric oxide (NO) signaling pathway, which plays a significant role in vasodilation and blood flow. Therefore, the downstream effect of this pathway is the relaxation of smooth muscle tissue and increased blood flow.
Pharmacokinetics
Sildenafil is rapidly absorbed, widely distributed in the body, metabolized by the liver, and excreted in the feces and urine . The bioavailability of propoxyphenyl thiohomosildenafil may be influenced by factors such as the route of administration, the presence of food in the stomach, and individual metabolic differences.
Result of Action
The primary molecular effect of propoxyphenyl thiohomosildenafil is the inhibition of PDE5, leading to increased levels of cGMP . On a cellular level, this results in the relaxation of smooth muscle tissue and vasodilation. Clinically, this can lead to an improvement in erectile function, as the increased blood flow facilitates the physiological process of erection.
Action Environment
The action, efficacy, and stability of propoxyphenyl thiohomosildenafil can be influenced by various environmental factors. For instance, the presence of food in the stomach can impact the absorption of the compound. Additionally, individual factors such as age, liver function, and concomitant use of other medications can influence the metabolism and efficacy of the compound
Propiedades
IUPAC Name |
5-[5-(4-ethylpiperazin-1-yl)sulfonyl-2-propoxyphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidine-7-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N6O3S2/c1-5-8-19-21-22(28(4)27-19)24(34)26-23(25-21)18-16-17(9-10-20(18)33-15-6-2)35(31,32)30-13-11-29(7-3)12-14-30/h9-10,16H,5-8,11-15H2,1-4H3,(H,25,26,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOAOIWRANOXNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1NC(=NC2=S)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N6O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
479073-88-6 | |
| Record name | Propoxyphenyl thiohomosildenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0479073886 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPOXYPHENYL THIOHOMOSILDENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI6Z038K81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-Methyl-N-[4-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1599525.png)







![(1S,2S)-(-)-N,N'-Dimethyl-1,2-bis[3-(trifluoromethyl)phenyl]ethylenediamine](/img/structure/B1599538.png)


